molecular formula C10H8BrNO3 B8442431 5-bromo-6-methoxy-1H-indole-2-carboxylic acid

5-bromo-6-methoxy-1H-indole-2-carboxylic acid

Cat. No.: B8442431
M. Wt: 270.08 g/mol
InChI Key: FTLDFKZFLOTOIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-6-methoxy-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-6-methoxy-1H-indole-2-carboxylic acid typically involves the bromination of 6-methoxyindole followed by carboxylation. One common method includes the use of bromine in acetic acid to introduce the bromine atom at the 5-position of the indole ring. Subsequent carboxylation can be achieved using carbon dioxide under high pressure and temperature conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-6-methoxy-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized indole derivatives .

Mechanism of Action

The mechanism of action of 5-bromo-6-methoxy-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it has been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling and proliferation . Additionally, its ability to induce oxidative stress in cells contributes to its anticancer properties .

Comparison with Similar Compounds

  • 5-Bromo-1H-indole-3-carboxylic acid
  • 6-Bromo-5-hydroxy-1-methyl-2-(phenylsulfanylmethyl)indole-3-carboxylate
  • 5-Fluoro-3-phenyl-1H-indole-2-carbonyl derivatives

Comparison: Compared to these similar compounds, 5-bromo-6-methoxy-1H-indole-2-carboxylic acid is unique due to the presence of both bromine and methoxy groups, which enhance its reactivity and biological activity. The methoxy group increases its solubility and ability to interact with biological targets, while the bromine atom provides a site for further functionalization .

Properties

Molecular Formula

C10H8BrNO3

Molecular Weight

270.08 g/mol

IUPAC Name

5-bromo-6-methoxy-1H-indole-2-carboxylic acid

InChI

InChI=1S/C10H8BrNO3/c1-15-9-4-7-5(2-6(9)11)3-8(12-7)10(13)14/h2-4,12H,1H3,(H,13,14)

InChI Key

FTLDFKZFLOTOIW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C=C(NC2=C1)C(=O)O)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

Following the general procedure of PREPARATION 63 and making non-critical variations but starting with methyl 5-bromo-6-methoxyindole carboxylate (PREPARATION 81, 3.31 g) and potassium hydroxide (0.98 g), the title compound is obtained, NMR (300 MHz, CD3OD) 7.79, 7.03, 7.01 and 3.89 δ.
Name
methyl 5-bromo-6-methoxyindole carboxylate
Quantity
3.31 g
Type
reactant
Reaction Step One
Quantity
0.98 g
Type
reactant
Reaction Step Two

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